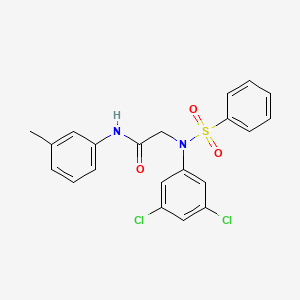![molecular formula C21H16ClN3O4 B6030522 N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)
N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide, commonly known as CBMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBMN is a synthetic small molecule that belongs to the class of benzamide derivatives.
Aplicaciones Científicas De Investigación
CBMN has a wide range of potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cell lines. CBMN has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, CBMN has been studied for its antimicrobial properties and has shown activity against various bacterial and fungal strains.
Mecanismo De Acción
The exact mechanism of action of CBMN is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection. CBMN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and are overexpressed in various cancers. CBMN has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
CBMN has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer growth. CBMN has also been found to reduce the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. Additionally, CBMN has been found to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBMN has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it readily available for research. CBMN has also been found to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, CBMN has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of CBMN is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on CBMN. One area of research is to further investigate its anticancer properties and determine its efficacy in animal models of cancer. Another area of research is to investigate its anti-inflammatory properties and determine its efficacy in animal models of inflammatory diseases. Additionally, further research is needed to determine the exact mechanism of action of CBMN and to identify its molecular targets. Finally, research is needed to improve the solubility of CBMN in water to increase its potential for use in experiments.
Métodos De Síntesis
CBMN is synthesized by a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-aminophenol to produce 4-(2-chlorobenzoylamino)phenol. This intermediate is then reacted with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield CBMN. The final product is purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-6-7-14(12-19(13)25(28)29)20(26)23-15-8-10-16(11-9-15)24-21(27)17-4-2-3-5-18(17)22/h2-12H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPMBNJLMKVKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6030474.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)

![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6030505.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
![N-methyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6030517.png)
![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B6030526.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![5-(1-ethyl-3-piperidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6030533.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-5-indanamine](/img/structure/B6030541.png)